Phosphonium, (2,4-dimethylbenzyl)tributyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2,4-dimethylbenzyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C26H56ClP. This compound is known for its applications in various chemical processes due to its unique properties, including its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,4-dimethylbenzyl)phosphonium chloride typically involves the reaction of tributylphosphine with 2,4-dimethylbenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete conversion to the desired product .
Industrial Production Methods
In industrial settings, the production of tributyl(2,4-dimethylbenzyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2,4-dimethylbenzyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tributyl(2,4-dimethylbenzyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound has shown antimicrobial activity and is used in studies related to microbial inhibition.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical applications.
Wirkmechanismus
The mechanism of action of tributyl(2,4-dimethylbenzyl)phosphonium chloride involves its ability to interact with biological membranes and disrupt microbial cell walls. The compound targets the lipid bilayer, leading to increased permeability and eventual cell lysis. In chemical reactions, its role as a phase-transfer catalyst involves facilitating the transfer of reactants between different phases, thereby increasing reaction rates and yields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltetradecylphosphonium chloride
- Triphenylphosphonium chloride
- Tetrabutylphosphonium chloride
Uniqueness
Tributyl(2,4-dimethylbenzyl)phosphonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its 2,4-dimethylbenzyl group provides steric hindrance, enhancing its stability and making it less prone to degradation under harsh conditions .
Eigenschaften
CAS-Nummer |
73790-44-0 |
---|---|
Molekularformel |
C21H38ClP |
Molekulargewicht |
357.0 g/mol |
IUPAC-Name |
tributyl-[(2,4-dimethylphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H38P.ClH/c1-6-9-14-22(15-10-7-2,16-11-8-3)18-21-13-12-19(4)17-20(21)5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QNLYPUWNUUWWCD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.